4-Amino-8-(4-chlorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
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Overview
Description
4-AMINO-8-(4-CHLOROPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE is a heterocyclic compound that features a pyrazolo-triazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-8-(4-CHLOROPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE typically involves the construction of the pyrazolo-triazine skeleton followed by functional group modifications. One common method starts with the reaction of 5-aminopyrazole with appropriate reagents to form the pyrazolo[3,2-c][1,2,4]triazine core .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-8-(4-CHLOROPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-AMINO-8-(4-CHLOROPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-AMINO-8-(4-CHLOROPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE involves its interaction with molecular targets such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its antitumor properties and structural similarity to the compound .
Uniqueness
4-AMINO-8-(4-CHLOROPHENYL)PYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBONITRILE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for developing targeted therapies in cancer treatment .
Properties
Molecular Formula |
C12H7ClN6 |
---|---|
Molecular Weight |
270.68 g/mol |
IUPAC Name |
4-amino-8-(4-chlorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
InChI |
InChI=1S/C12H7ClN6/c13-8-3-1-7(2-4-8)9-6-16-19-11(15)10(5-14)17-18-12(9)19/h1-4,6H,15H2 |
InChI Key |
XVHLZCUFEGFMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=NC(=C(N3N=C2)N)C#N)Cl |
Origin of Product |
United States |
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